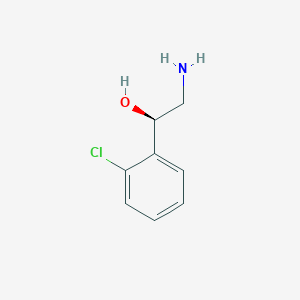
(R)-2-Amino-1-(2-chlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-1-(2-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H10ClNO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(2-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone, using a chiral reducing agent. This method ensures high enantioselectivity and yields the desired chiral alcohol .
Another method involves the dynamic kinetic resolution of racemic 2-Amino-1-(2-chlorophenyl)ethanol using lipase as a catalyst. This process involves the acylation of one enantiomer, followed by hydrolysis to yield the desired ®-enantiomer .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-1-(2-chlorophenyl)ethanol often involves the use of biocatalysts. Enzymes such as ketoreductases are employed to achieve high enantioselectivity and yield. The use of whole microbial cells or isolated enzymes in the reduction of prochiral ketones is a common practice .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone.
Reduction: Reduction of the ketone back to the alcohol can be achieved using chiral reducing agents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral reducing agents such as borane complexes and catalytic hydrogenation are commonly used.
Major Products
The major products formed from these reactions include the corresponding ketone, substituted derivatives, and various chiral intermediates used in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
®-2-Amino-1-(2-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of enzymes and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-1-(2-chlorophenyl)ethanol: The enantiomer of the compound, which has different biological activity and properties.
2-Amino-1-(2-chlorophenyl)ethanone: The corresponding ketone, which is a precursor in the synthesis of the alcohol.
2-Chlorophenylethanol: A related compound lacking the amino group, used in different chemical applications.
Uniqueness
®-2-Amino-1-(2-chlorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
(1R)-2-amino-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
Clave InChI |
HICFIEHMABUVLC-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](CN)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(CN)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















